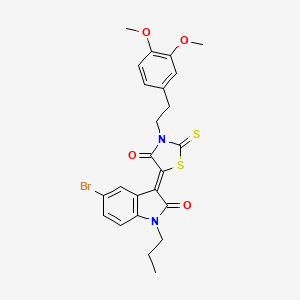

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

CAS No.: 617696-63-6

Cat. No.: VC16151137

Molecular Formula: C24H23BrN2O4S2

Molecular Weight: 547.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617696-63-6 |

|---|---|

| Molecular Formula | C24H23BrN2O4S2 |

| Molecular Weight | 547.5 g/mol |

| IUPAC Name | (5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C24H23BrN2O4S2/c1-4-10-26-17-7-6-15(25)13-16(17)20(22(26)28)21-23(29)27(24(32)33-21)11-9-14-5-8-18(30-2)19(12-14)31-3/h5-8,12-13H,4,9-11H2,1-3H3/b21-20- |

| Standard InChI Key | MXDKWNKHDROHJV-MRCUWXFGSA-N |

| Isomeric SMILES | CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |

| Canonical SMILES | CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one. Its molecular formula, C24H23BrN2O4S2, reflects a molecular weight of 547.48 g/mol . The Z-configuration at the C3 position is critical for maintaining planar geometry, which influences intermolecular interactions.

Structural Attributes

The molecule integrates:

-

A 5-bromoindolin-2-one scaffold, providing a halogenated aromatic system.

-

A propyl group at N1, enhancing lipophilicity.

-

A 3,4-dimethoxyphenethyl substituent at C3 of the thiazolidinone ring, contributing to electron-donating effects.

-

A thiocarbonyl group at C2, enabling redox activity and metal coordination .

Physicochemical Properties

Spectral Characteristics

-

UV-Vis: Absorption maxima near 340 nm (π→π* transitions of the conjugated system).

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), and 2950 cm⁻¹ (C-H aromatic) .

Synthesis and Manufacturing

Synthetic Routes

-

Knoevenagel Condensation: Between 5-bromo-1-propylindolin-2-one and a thiazolidinone precursor.

-

Post-Functionalization: Introduction of the 3,4-dimethoxyphenethyl group via alkylation or coupling reactions .

Purification and Yield

Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/dichloromethane mixtures are commonly employed. Reported yields for similar compounds range from 60–85% .

Pharmacological Activity and Mechanisms

Hypothesized Targets

Structural analogs, such as thiazole-5-carbohydrazides, exhibit VEGFR-2 inhibition (IC50 = 0.33 µM) and pro-apoptotic effects in breast cancer cells . By analogy, this compound may target:

-

Tyrosine Kinases: Disrupting angiogenesis via VEGFR-2 binding.

-

Apoptotic Pathways: Upregulating Bax (4.3-fold), caspases 8/9 (2.7–4.9-fold), and cytochrome C (2.4-fold) while suppressing Bcl-2 (0.36-fold) .

Table 1: Comparative Pharmacological Profiles of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume